molecular formula C13H22N2O2 B12894772 N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbutanamide CAS No. 57068-51-6

N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbutanamide

Katalognummer: B12894772
CAS-Nummer: 57068-51-6
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: QVSVLFPUYNHTDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methyloxazol-2-yl)-N-pentylbutyramide is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide typically involves the reaction of 4-methyloxazole with pentylamine and butyric acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methyloxazol-2-yl)-N-pentylbutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazole ring .

Wissenschaftliche Forschungsanwendungen

N-(4-Methyloxazol-2-yl)-N-pentylbutyramide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Thiazole: A five-membered ring with one sulfur and one nitrogen atom.

    Oxazoline: A reduced form of oxazole with a saturated ring.

Uniqueness

N-(4-Methyloxazol-2-yl)-N-pentylbutyramide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its pentyl and butyramide groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

57068-51-6

Molekularformel

C13H22N2O2

Molekulargewicht

238.33 g/mol

IUPAC-Name

N-(4-methyl-1,3-oxazol-2-yl)-N-pentylbutanamide

InChI

InChI=1S/C13H22N2O2/c1-4-6-7-9-15(12(16)8-5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3

InChI-Schlüssel

QVSVLFPUYNHTDD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN(C1=NC(=CO1)C)C(=O)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.